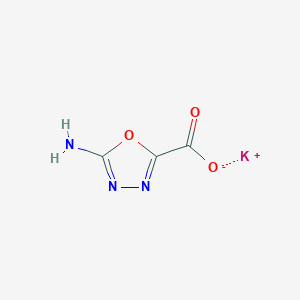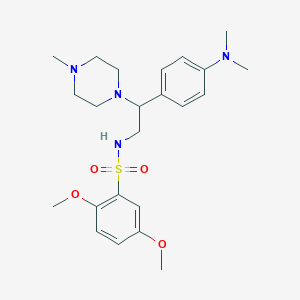
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C23H19FN4O2S and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Antiproliferative Activity and Structural Analysis
The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, closely related to the requested chemical, has been synthesized and evaluated for its antiproliferative activity. This study highlights the compound's crystal structure, molecular stability, and potential in therapeutic applications (Prasad et al., 2018).
2. Potential SPECT-Tracer for the Serotonin 5-HT2A Receptor
Another related compound, [123I]-(4-fluorophenyl)[1-(3-iodophenethyl)piperidin-4-yl]methanone, has been synthesized and evaluated in mice as a potential SPECT tracer for the serotonin 5-HT2A receptor. This research is significant in the field of neuroscience and pharmacology (Blanckaert et al., 2007).
3. Agonists at 5-HT1A Receptors with Antidepressant Potential
A study on derivatives of 2-pyridinemethylamine, which include a structure similar to the requested compound, focused on their potential as selective and orally active agonists at 5-HT1A receptors, with an emphasis on their antidepressant properties (Vacher et al., 1999).
4. Anticonvulsant and Sodium Channel Blocking Properties
A series of novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives were synthesized and evaluated for their anticonvulsant activities and effects on sodium channels, showing significant potential in these areas (Malik & Khan, 2014).
5. Analgesic Effects in Neuropathic Pain
Research on the compound F 13640, which is structurally similar, demonstrates its effectiveness in reducing hyperresponsiveness in a rat model of trigeminal neuropathic pain, pointing towards its analgesic potential in clinical applications (Deseure et al., 2002).
6. Antimicrobial Activity
A study on (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones, which include a similar molecular structure, revealed significant antimicrobial activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Murthy & Shashikanth, 2012).
7. Antitubercular and Antifungal Activity
Novel derivatives in the thiadiazole family, similar to the requested compound, have shown promising antitubercular and antifungal activities, suggesting their use in treating infectious diseases (Syed et al., 2013).
特性
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S/c24-18-11-5-4-10-17(18)22-26-25-21(31-22)16-9-6-12-28(14-16)23(29)19-13-20(30-27-19)15-7-2-1-3-8-15/h1-5,7-8,10-11,13,16H,6,9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMHSMMICINXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NN=C(S4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate](/img/structure/B2421423.png)
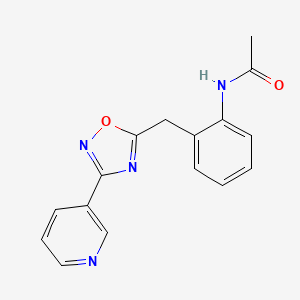
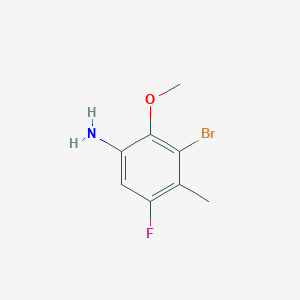
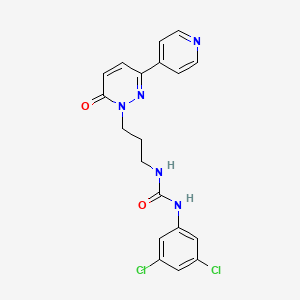
![7,7-Difluoro-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B2421434.png)
![N-(4-ethylphenyl)-2-[3-(3-methylbutyl)-4-oxopteridin-2-yl]sulfanylacetamide](/img/structure/B2421436.png)

![3-[[1-(1-Cyclopropyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2421438.png)
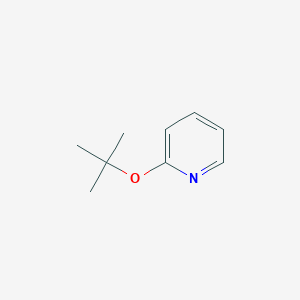
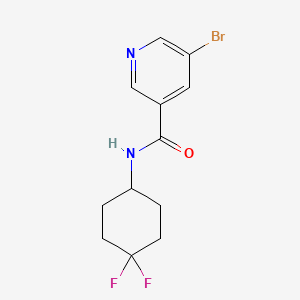
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2421442.png)
